molecular formula C26H23FN2O4S B2695507 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 895650-21-2

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2695507
CAS RN: 895650-21-2
M. Wt: 478.54
InChI Key: FEIGZWPHPXFWMY-UHFFFAOYSA-N
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Description

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23FN2O4S and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

One significant area of research has been the exploration of sulfonamide derivatives, including structures similar to the compound , for their cytotoxic activities. Studies have demonstrated that certain sulfonamide derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, research conducted by Ghorab et al. (2015) highlighted the synthesis of sulfonamide derivatives with various moieties, revealing compound 17 as notably potent against breast cancer cell lines, showcasing the potential of such compounds in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activity

Compounds related to 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide have also been investigated for their antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized quinazolinone-sulfonamide hybrids, revealing some derivatives with significant antibacterial and antifungal activities against a range of pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory and Analgesic Activities

Additionally, the synthesis of quinazolinyl acetamides has been geared towards evaluating their analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigating their efficacy as analgesic and anti-inflammatory agents. Their findings suggested that some compounds in this series showed promising analgesic and anti-inflammatory potential, indicating the utility of such derivatives in pain and inflammation management (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Molecular Docking and Inhibitory Activity

The compound and its derivatives have been subjected to molecular docking studies to explore their potential as dual inhibitors for certain tyrosine kinases, showcasing their relevance in cancer research. For example, Riadi et al. (2021) described the preparation and characterization of a new derivative with potent cytotoxic activity against various cancer cell lines, emphasizing its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the compound's potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Fluorination Techniques

Research into the fluorination of quinolines, including methods that may involve derivatives similar to the target compound, has been documented to enhance biological activity. Kidwai, Sapra, and Bhushan (1999) discussed fluorination techniques under microwave irradiation, improving yields and reaction times. Such methodologies highlight the importance of fluorine in modifying the pharmacological properties of quinoline derivatives (Kidwai, Sapra, & Bhushan, 1999).

properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-3-18-6-11-21(12-7-18)34(32,33)24-15-29(23-13-8-19(27)14-22(23)26(24)31)16-25(30)28-20-9-4-17(2)5-10-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIGZWPHPXFWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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